Bromo-PEG2-azide

Catalog No.
S522108
CAS No.
530151-56-5
M.F
C6H12BrN3O2
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-azide

CAS Number

530151-56-5

Product Name

Bromo-PEG2-azide

IUPAC Name

1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane

Molecular Formula

C6H12BrN3O2

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2

InChI Key

QZCKRLVDTQCBFT-UHFFFAOYSA-N

SMILES

C(COCCOCCBr)N=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-azide

Canonical SMILES

C(COCCOCCBr)N=[N+]=[N-]

Description

The exact mass of the compound 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane is 237.0113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG2-azide is a chemical compound characterized by the presence of a bromine atom and an azide functional group attached to a polyethylene glycol (PEG) chain. Specifically, it is a derivative of polyethylene glycol with two ethylene glycol units, which enhances its solubility in aqueous environments. The compound has the chemical formula C${5}$H${10}$BrN${3}$O${2}$ and is identified by the CAS number 530151-56-5. The hydrophilic nature of the PEG spacer allows for improved solubility, making it suitable for various biological applications and

  • Azide groups can be explosive under certain conditions (heating, shock). Proper handling techniques and personal protective equipment (PPE) are essential.
  • Organic compounds like Bromo-PEG2-Azide may have irritating or harmful effects. Always consult the safety data sheet (SDS) before handling the compound.
  • Bioconjugation

    The presence of the azide group (N3) suggests 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane could be a useful linker molecule in bioconjugation reactions. Azide groups can efficiently react with alkyne groups via click chemistry to form a stable triazole linkage []. This technique is often used to attach biomolecules like antibodies, drugs, or imaging agents to other molecules like nanoparticles or proteins [].

  • Precursor for Bioactive Molecules

    The bromoethane functionality (Br-CH2-CH2-) can be readily substituted with other chemical groups through nucleophilic substitution reactions. This makes 1-(2-Azidoethoxy)-2-(2-bromoethoxy)ethane a potential precursor for the synthesis of more complex bioactive molecules containing the azide group for bioconjugation purposes [].

  • Click Chemistry: The azide group can undergo a cycloaddition reaction with alkynes, such as those found in other compounds like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form stable triazole linkages. This reaction is highly selective and efficient, making it a powerful tool in bioconjugation and material science .
  • Nucleophilic Substitution: The bromine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions. This property can be exploited to attach various nucleophiles to the PEG chain, facilitating the synthesis of complex molecules .

Bromo-PEG2-azide exhibits significant biological activity, primarily due to its ability to facilitate bioconjugation processes. The compound's azide group allows for the conjugation of biomolecules such as proteins, peptides, or nucleic acids through click chemistry. This capability makes Bromo-PEG2-azide valuable in drug delivery systems, where it can help create stable linkages between therapeutic agents and targeting moieties . Furthermore, the hydrophilic PEG component can enhance the pharmacokinetic properties of drugs by increasing their solubility and circulation time in biological systems.

The synthesis of Bromo-PEG2-azide typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available PEG derivatives.
  • Bromination: A bromination reaction introduces the bromine atom into the PEG backbone.
  • Azidation: The subsequent introduction of an azide group can be achieved through methods such as treating the bromo-PEG intermediate with sodium azide in a suitable solvent.
  • Purification: The final product is purified using techniques like dialysis or chromatography to remove unreacted starting materials and by-products .

Bromo-PEG2-azide has a wide range of applications across various fields:

  • Bioconjugation: Used extensively in linking biomolecules for research and therapeutic purposes.
  • Drug Delivery: Enhances drug solubility and stability, improving delivery mechanisms in targeted therapies.
  • Material Science: Utilized in creating functionalized surfaces and materials through click chemistry .

Interaction studies involving Bromo-PEG2-azide often focus on its reactivity with various biomolecules. These studies assess:

  • Binding Affinity: Evaluating how effectively Bromo-PEG2-azide can bind to target molecules through click chemistry.
  • Stability: Investigating the stability of the triazole linkages formed during bioconjugation.

Such studies are crucial for understanding how Bromo-PEG2-azide can be effectively utilized in drug development and delivery systems.

Bromo-PEG2-azide shares similarities with several other compounds that also contain PEG spacers and reactive groups. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Bromoacetamido-PEG2-azideAzide, BromoacetamidoHighly reactive bromoacetamido group for substitutions
Azido-PEG2-alcoholAlcohol, AzideContains an alcohol group instead of bromine
DBCO-PEG2-AzideAzide, DBCOUtilizes dibenzocyclooctyne for enhanced reactivity
Amino-PEG2-AzideAzide, AminoContains an amino group for further functionalization

Bromo-PEG2-azide's uniqueness lies in its combination of both bromine and azide functionalities, which provides versatile reactivity options that are advantageous for both chemical synthesis and biological applications. Its hydrophilic nature also distinguishes it from other compounds that may not possess similar solubility characteristics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Exact Mass

237.0113

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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